molecular formula C25H20BrNO2 B15042104 (3E)-1-(2-bromo-4-methylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2-bromo-4-methylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15042104
M. Wt: 446.3 g/mol
InChI Key: RDZCQTVHEFFWEW-HMMYKYKNSA-N
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Description

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-4-methylbenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H20BrNO2

Molecular Weight

446.3 g/mol

IUPAC Name

(3E)-1-(2-bromo-4-methylphenyl)-3-[(4-methoxyphenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C25H20BrNO2/c1-17-8-13-23(22(26)14-17)27-24(19-6-4-3-5-7-19)16-20(25(27)28)15-18-9-11-21(29-2)12-10-18/h3-16H,1-2H3/b20-15+

InChI Key

RDZCQTVHEFFWEW-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)OC)/C2=O)C4=CC=CC=C4)Br

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4)Br

Origin of Product

United States

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